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Compound Name:
CEF1, Influenza Matrix Protein M1

(58-66)

Cat. No.: B612792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the Influenza M1 (58-66)

peptide (Sequence: GILGFVFTL) in an Enzyme-Linked Immunospot (ELISPOT) assay to

quantify antigen-specific T-cell responses. The M1 (58-66) epitope is a well-characterized,

immunodominant peptide from the Influenza A virus matrix protein 1, frequently used as a

positive control in T-cell assays, particularly for individuals expressing the HLA-A*02:01 allele.

Introduction
The ELISPOT assay is a highly sensitive method for the detection and quantification of

cytokine-secreting cells at the single-cell level. When peripheral blood mononuclear cells

(PBMCs) are stimulated with the Influenza M1 (58-66) peptide, CD8+ T cells recognizing this

epitope will be activated and secrete cytokines, most commonly Interferon-gamma (IFN-γ).

Each spot that develops in the assay represents a single reactive T cell, allowing for the

precise determination of the frequency of antigen-specific T cells. This is a crucial tool for

monitoring cellular immunity in the context of influenza infection and vaccination.
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The following table summarizes representative quantitative data from ELISPOT assays using

influenza peptides, including the M1 protein. These values, expressed as Spot Forming Units

(SFU) per million PBMCs, serve as a reference for expected baseline and post-stimulation

responses. It is important to note that results can vary significantly based on donor immune

status, cell viability, and specific experimental conditions.

Condition Analyte Cell Type Stimulant
Mean SFU
per 10^6
PBMCs

Reference

Baseline

(Pre-

vaccination)

IFN-γ
Human

PBMCs

Influenza

NP+M1

Peptide Pools

188 [1][2]

Baseline IFN-γ

Human

PBMCs

(Adults 18-50

years)

Influenza

NP+M1

Peptide Pools

277 - 320 [3]

Post-

vaccination

(Day 7)

IFN-γ
Human

PBMCs

MVA-NP+M1

Vaccine

1603 (an 8.5-

fold increase

from

baseline)

[1][2]

Post-

vaccination

(Day 21)

IFN-γ
Human

PBMCs

MVA-NP+M1

Vaccine
2088 [3]

Post-

vaccination

(Day 42)

IFN-γ
Human

PBMCs

FLU-v

Vaccine

(peptide mix

including M1)

125 (from a

baseline of 5)
[4]

Post-

vaccination

(Day 180)

IFN-γ
Human

PBMCs

FLU-v

Vaccine

(peptide mix

including M1)

75 (from a

baseline of 5)
[4]
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Materials
Influenza M1 (58-66) peptide (GILGFVFTL)

Human IFN-γ ELISPOT kit (containing capture and detection antibodies, streptavidin-enzyme

conjugate, and substrate)

96-well PVDF membrane ELISPOT plates

Peripheral Blood Mononuclear Cells (PBMCs)

Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine,

and penicillin-streptomycin)

Phytohemagglutinin (PHA) or another suitable positive control

Cell culture medium for negative control

Wash buffer (e.g., PBS with 0.05% Tween-20)

Sterile deionized water

CO2 incubator (37°C, 5% CO2)

ELISPOT plate reader

Detailed Methodology for IFN-γ ELISPOT Assay
This protocol outlines the key steps for performing an IFN-γ ELISPOT assay to measure T-cell

responses to the Influenza M1 (58-66) peptide.

Day 1: Plate Coating

Activate the Plate: Pre-wet the PVDF membrane of each well of the 96-well ELISPOT plate

with 15-50 µL of 70% ethanol for 1-2 minutes.

Wash: Aspirate or decant the ethanol and wash the plate 3-5 times with 200 µL/well of sterile

deionized water or PBS.
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Coat with Capture Antibody: Dilute the anti-IFN-γ capture antibody to the manufacturer's

recommended concentration in sterile PBS. Add 100 µL of the diluted antibody to each well.

Incubate: Seal the plate and incubate overnight at 4°C.

Day 2: Cell Stimulation

Prepare Cells: Thaw cryopreserved PBMCs and assess viability, or isolate fresh PBMCs

from whole blood. Resuspend the cells in complete RPMI-1640 medium. A typical cell

concentration to seed is 2-3 x 10^5 cells per well.

Wash and Block Plate: Aspirate the capture antibody solution and wash the plate 3-5 times

with 200 µL/well of sterile PBS. Block the membrane by adding 200 µL/well of complete

RPMI-1640 medium and incubate for at least 30 minutes at 37°C.

Prepare Stimulants:

Influenza M1 (58-66) Peptide: Prepare a working solution of the peptide in complete

RPMI-1640 medium. A final concentration of 1-10 µg/mL is commonly used.

Positive Control: Prepare a working solution of PHA (e.g., 1-5 µg/mL final concentration).

Negative Control: Use complete RPMI-1640 medium only.

Add Cells and Stimulants: Aspirate the blocking medium from the plate. Add 100 µL of the

cell suspension to each well. Then, add 100 µL of the appropriate stimulant (M1 peptide,

PHA, or medium) to the designated wells in triplicate.

Incubate: Cover the plate and incubate in a 37°C, 5% CO2 incubator for 18-24 hours.

Day 3: Detection and Development

Cell Lysis and Washing: Aspirate the cell suspension. Wash the plate 3-5 times with wash

buffer (PBS with 0.05% Tween-20).

Add Detection Antibody: Dilute the biotinylated anti-IFN-γ detection antibody to the

recommended concentration. Add 100 µL of the diluted antibody to each well.
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Incubate: Seal the plate and incubate for 2 hours at room temperature or 37°C, according to

the kit instructions.

Wash: Aspirate the detection antibody solution and wash the plate 3-5 times with wash

buffer.

Add Streptavidin-Enzyme Conjugate: Dilute the streptavidin-enzyme conjugate (e.g.,

streptavidin-HRP) in an appropriate buffer. Add 100 µL of the diluted conjugate to each well.

Incubate: Seal the plate and incubate for 1 hour at room temperature.

Final Wash: Aspirate the conjugate solution and wash the plate 3-5 times with wash buffer,

followed by 2-3 washes with PBS only to remove any residual Tween-20.

Add Substrate: Prepare the substrate solution according to the manufacturer's instructions.

Add 100 µL of the substrate to each well.

Develop Spots: Monitor the plate for the appearance of spots. Stop the reaction by washing

the plate with deionized water once the spots are of the desired size and intensity.

Dry and Read: Allow the plate to dry completely. Count the spots in each well using an

automated ELISPOT reader.
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Caption: T-cell activation by the Influenza M1 (58-66) peptide.

ELISPOT Assay Experimental Workflow
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Caption: Step-by-step workflow of the IFN-γ ELISPOT assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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